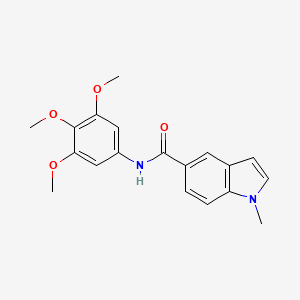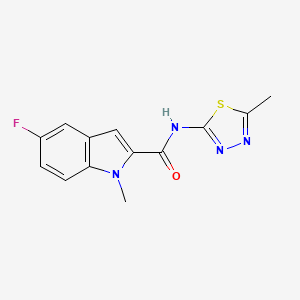![molecular formula C22H16F3N3O B12182154 7-(4-Pyridyl{[3-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol](/img/structure/B12182154.png)
7-(4-Pyridyl{[3-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Pyridyl{[3-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Pyridyl{[3-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common approach involves the reaction of 4-chloroquinoline with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions to form the 4-pyridylquinoline intermediate. This intermediate is then reacted with 3-(trifluoromethyl)aniline in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-(4-Pyridyl{[3-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can further be explored for their biological activities.
Scientific Research Applications
Biology: It has shown promise as a fluorescent probe for biological imaging due to its unique photophysical properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(4-Pyridyl{[3-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, leading to the inhibition of key cellular processes. For example, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
4-Pyridylquinoline: An intermediate in the synthesis of the target compound with potential biological activities.
3-(Trifluoromethyl)aniline: A precursor used in the synthesis of the target compound.
Uniqueness
7-(4-Pyridyl{[3-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol is unique due to its combination of the quinoline core with the 4-pyridyl and 3-(trifluoromethyl)phenyl groups. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H16F3N3O |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
7-[pyridin-4-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C22H16F3N3O/c23-22(24,25)16-4-1-5-17(13-16)28-19(15-8-11-26-12-9-15)18-7-6-14-3-2-10-27-20(14)21(18)29/h1-13,19,28-29H |
InChI Key |
UCIDUOPFFXWXFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(C2=CC=NC=C2)C3=C(C4=C(C=CC=N4)C=C3)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12182073.png)
![3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12182082.png)

![{4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12182088.png)
![N-{2-[(2-chloro-6-fluorophenyl)methoxy]phenyl}acetamide](/img/structure/B12182092.png)



![N-(4-phenylbutan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12182109.png)
![N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12182111.png)
![Tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate](/img/structure/B12182112.png)

![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12182126.png)

